Tert-butyl 4-phenylbutanoate
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Overview
Description
Tert-butyl 4-phenylbutanoate is an organic compound with the molecular formula C14H20O2. It is an ester derived from 4-phenylbutanoic acid and tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. This method allows for efficient production and easy separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 4-phenylbutanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-phenylbutanoic acid and tert-butyl alcohol.
Reduction: 4-phenylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-phenylbutanoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-phenylbutanoate: C14H20O2
This compound: C14H21NO2
This compound: C14H22NO2
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAXNHDYLZZGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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